Bienvenue dans la boutique en ligne BenchChem!

Ethyl 2-{[ethoxy(oxo)acetyl]amino}-1,3-thiazole-4-carboxylate

Medicinal Chemistry Regioisomer Profiling Antitumor SAR

Ethyl 2-{[ethoxy(oxo)acetyl]amino}-1,3-thiazole-4-carboxylate (molecular formula C₁₀H₁₂N₂O₅S, molecular weight 272.28 g/mol) is a 2,4-disubstituted thiazole derivative belonging to the thiazolyloxamate ester class. The compound features a 1,3-thiazole core bearing an ethyl carboxylate at the 4-position and an N-ethoxyoxalyl (ethyl oxamate) substituent at the 2-amino position.

Molecular Formula C10H12N2O5S
Molecular Weight 272.28 g/mol
Cat. No. B11030482
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-{[ethoxy(oxo)acetyl]amino}-1,3-thiazole-4-carboxylate
Molecular FormulaC10H12N2O5S
Molecular Weight272.28 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CSC(=N1)NC(=O)C(=O)OCC
InChIInChI=1S/C10H12N2O5S/c1-3-16-8(14)6-5-18-10(11-6)12-7(13)9(15)17-4-2/h5H,3-4H2,1-2H3,(H,11,12,13)
InChIKeyBULCOCXWJHKDBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-{[ethoxy(oxo)acetyl]amino}-1,3-thiazole-4-carboxylate: Chemical Class, Core Structure, and Procurement-Relevant Baseline Properties


Ethyl 2-{[ethoxy(oxo)acetyl]amino}-1,3-thiazole-4-carboxylate (molecular formula C₁₀H₁₂N₂O₅S, molecular weight 272.28 g/mol) is a 2,4-disubstituted thiazole derivative belonging to the thiazolyloxamate ester class . The compound features a 1,3-thiazole core bearing an ethyl carboxylate at the 4-position and an N-ethoxyoxalyl (ethyl oxamate) substituent at the 2-amino position. This scaffold is structurally related to the ethyl 2-substituted-aminothiazole-4-carboxylate series, which has demonstrated antitumor activity across the NCI 60 human tumor cell line panel [1]. The compound is supplied as a research chemical (typical purity ≥95%) and is utilized as a synthetic building block for medicinal chemistry programs targeting kinase inhibition, antiallergy, and antimicrobial applications .

Why Ethyl 2-{[ethoxy(oxo)acetyl]amino}-1,3-thiazole-4-carboxylate Cannot Be Replaced by Generic 2-Aminothiazole-4-carboxylate Esters: The Oxamate Differentiation Principle


The 2-amino position of the thiazole-4-carboxylate scaffold is the primary pharmacophoric anchor determining target engagement, metabolic stability, and physicochemical profile [1]. Simple acylation (e.g., acetyl, propanoyl) produces compounds with fundamentally different hydrogen-bonding capacity, lipophilicity, and metal-chelation potential compared to the ethoxyoxalyl (oxamate) substituent [2]. Within the thiazolyloxamate class, hydrolysis of the oxamate ester to the free oxamic acid consistently enhances antiallergy potency in the rat PCA model, demonstrating that even subtle modifications at the oxamate terminus produce large pharmacological differences [3]. Consequently, an ethyl 2-amino-1,3-thiazole-4-carboxylate or its simple N-acetyl analog cannot serve as a functional substitute for the oxamate-bearing target compound in any assay where the oxamate carbonyl group participates in target binding, metal coordination, or prodrug activation.

Quantitative Differentiation Evidence for Ethyl 2-{[ethoxy(oxo)acetyl]amino}-1,3-thiazole-4-carboxylate: Comparator-Backed Selection Data


Regioisomeric Differentiation: 4-Carboxylate vs. 5-Carboxylate Thiazole Oxamate Esters

The target compound is the 1,3-thiazole-4-carboxylate regioisomer, whereas the closely related 2-amino-4-ethoxalyl-thiazole-5-carboxylic acid ethyl ester (same molecular formula C₁₀H₁₂N₂O₅S, exact mass 272.046693 g/mol) carries the carboxylate at the 5-position and a free amino group at the 2-position instead of the N-oxamate [1]. Within the ethyl 2-substituted-aminothiazole-4-carboxylate series, the 4-carboxylate regioisomer has been explicitly validated in the NCI 60-cell-line antitumor screen, with the lead analog ethyl 2-[3-(diethylamino)propanamido]-thiazole-4-carboxylate achieving a GI₅₀ of 0.08 μM against RPMI-8226 leukemia cells and a mean-graph midpoint GI₅₀ (MG-MID) of 38.3 μM across all tested lines [2]. By contrast, 5-carboxylate thiazole derivatives have been optimized primarily for antiviral and xanthine oxidase inhibition targets, indicating divergent biological annotation between the two regioisomeric series . A procurement decision between 4-carboxylate and 5-carboxylate thiazole oxamate esters therefore dictates which biological screening space is accessible.

Medicinal Chemistry Regioisomer Profiling Antitumor SAR

Oxamate Ester vs. Free Amino Parent: Metabolic Stability and Hydrogen-Bonding Differentiation

The target compound differs from its immediate synthetic precursor, ethyl 2-amino-1,3-thiazole-4-carboxylate (CAS 5398-36-7, MW 172.21 g/mol), by the addition of an ethoxyoxalyl (ethyl oxamate) group at the 2-amino position . This transformation eliminates the free primary amine (2 H-bond donors), replacing it with a secondary amide (1 H-bond donor) while adding two carbonyl oxygen atoms as H-bond acceptors. The calculated LogP for the structurally simplified analog ethyl 2-oxo-2-(1,3-thiazol-2-ylamino)acetate is 1.4, compared to an estimated LogP of approximately 0.9–1.1 for the free amine parent [1]. The oxamate carbonyl group also introduces metal-chelating capacity (α-ketoamide motif), which is absent in the parent amine. In the broader thiazolyloxamate class, the oxamate ester functions as a metabolic prodrug: hydrolysis to the free oxamic acid enhanced antiallergy activity in the rat PCA model, confirming that the oxamate terminus is a pharmacologically relevant structural feature, not merely a protecting group [2].

Physicochemical Profiling Metabolic Stability Medicinal Chemistry

Class-Level Oral Antiallergy Efficacy of Thiazolyloxamates vs. Disodium Cromoglycate

The thiazolyloxamate class, to which the target compound belongs, has been extensively characterized for oral antiallergy activity in the rat passive cutaneous anaphylaxis (PCA) model. Hargrave et al. (1983) reported that many N-(4-substituted-thiazolyl)oxamic acid derivatives achieved 50% inhibition at doses below 2 mg/kg p.o. and below 0.4 mg/kg i.v., and were significantly more potent than disodium cromoglycate (DSCG), which is orally inactive and requires 1.2 mg/kg i.v. to achieve 50% inhibition [1]. Independently, Cousse et al. (1986) demonstrated that several arylthiazole oxamate derivatives produced 70% inhibition at 5 mg/kg p.o., with the clinical candidate tioxamast (ethyl-N-(4-p-methoxyphenyl)-2-thiazolyl oxamate) selected for further development [2]. The target compound, while lacking the 4-aryl substituent present in these molecules, retains the identical thiazol-2-yl oxamate ester pharmacophore that was essential for oral activity in these studies [1].

Antiallergy Oral Bioavailability Rat PCA Model

NCI 60-Cell-Line Antitumor Scaffold Validation for Ethyl 2-Substituted-Aminothiazole-4-Carboxylate Analogs

The ethyl 2-substituted-aminothiazole-4-carboxylate scaffold, which directly encompasses the target compound, has undergone systematic antitumor evaluation through the U.S. National Cancer Institute's 60 human tumor cell line screening program [1]. Among the analogs tested, ethyl 2-[3-(diethylamino)propanamido]-thiazole-4-carboxylate (compound 14) demonstrated a GI₅₀ of 0.08 μM against the RPMI-8226 leukemia cell line and a broad-spectrum mean-graph midpoint GI₅₀ (MG-MID) of 38.3 μM across all 60 cell lines [1]. The target compound shares the identical thiazole-4-carboxylate core and differs only in the nature of the 2-acylamino substituent (ethoxyoxalyl vs. diethylaminopropanamido). This scaffold-level NCI validation establishes that the 2,4-disubstituted thiazole-4-carboxylate framework is a productive starting point for antitumor lead optimization, whereas the 5-carboxylate regioisomeric series lacks comparable NCI annotation [2].

Antitumor NCI 60-Cell-Line Screen Scaffold Validation

Synthetic Utility: Orthogonal Diester Functionality Enables Selective Derivatization

The target compound possesses two chemically distinct ester functionalities: an ethyl carboxylate directly attached to the thiazole 4-position and an ethyl oxamate ester at the 2-amino position. This orthogonal diester arrangement permits selective hydrolysis or transesterification at either position . In the broader thiazolyloxamate patent literature, selective hydrolysis of the oxamate ester to the free oxamic acid is a standard transformation that enhances biological activity [1]. The 4-carboxylate ester can be independently saponified to the carboxylic acid for further amide coupling or salt formation. By contrast, the simpler analog ethyl 2-oxo-2-(1,3-thiazol-2-ylamino)acetate (CAS 56934-75-9) lacks the 4-carboxylate handle entirely, eliminating the possibility of regioselective scaffold elaboration at that position [2]. This dual-handle architecture makes the target compound a more versatile synthetic intermediate than mono-ester thiazole oxamates.

Synthetic Chemistry Orthogonal Protection Building Block Utility

Optimal Research and Industrial Application Scenarios for Ethyl 2-{[ethoxy(oxo)acetyl]amino}-1,3-thiazole-4-carboxylate


Antitumor Lead Optimization Starting from an NCI-Validated 2,4-Disubstituted Thiazole-4-Carboxylate Scaffold

For medicinal chemistry teams pursuing novel antitumor agents, the target compound provides entry into the ethyl 2-substituted-aminothiazole-4-carboxylate scaffold that has been validated through the NCI 60-cell-line screening program [1]. The lead analog within this series achieved a GI₅₀ of 0.08 μM against RPMI-8226 leukemia cells and broad-spectrum MG-MID GI₅₀ of 38.3 μM. The oxamate ester substituent offers a chemically differentiated starting point for SAR exploration at the 2-amino position, while the 4-carboxylate ester can be independently modified to optimize pharmacokinetic properties.

Thiazolyloxamate-Based Antiallergy Drug Discovery Leveraging Oral Bioavailability Precedent

The thiazol-2-yl oxamate ester pharmacophore has demonstrated consistent oral antiallergy activity across multiple independent studies, with class-level potency achieving 50% inhibition at <2 mg/kg p.o. in the rat PCA model, substantially outperforming disodium cromoglycate which is orally inactive [2] [3]. Although the target compound carries a 4-carboxylate ester rather than the 4-aryl substituent found in tioxamast and related clinical candidates, the conserved oxamate pharmacophore makes it a viable scaffold for designing next-generation antiallergy agents with potentially differentiated PK profiles conferred by the 4-carboxylate moiety.

Regioselective Synthetic Building Block for Focused Thiazole Library Synthesis

The orthogonal diester architecture of the target compound—ethyl carboxylate at the 4-position and ethyl oxamate at the 2-amino position—enables iterative, regioselective functionalization in library synthesis workflows [4]. The oxamate ester can be selectively hydrolyzed to the free oxamic acid (a transformation known to enhance biological activity in this class), while the 4-carboxylate ester can be independently saponified for amide coupling, salt formation, or bioconjugation. This dual-handle design offers twice the derivatization vectors of mono-ester thiazole oxamates such as ethyl 2-oxo-2-(1,3-thiazol-2-ylamino)acetate [5].

Metal-Chelating Probe Design Exploiting the α-Ketoamide Motif

The ethoxyoxalyl (α-ketoamide) group present in the target compound is a recognized metal-chelating motif capable of coordinating divalent cations such as Mg²⁺, Zn²⁺, and Fe²⁺ [2]. This property is absent in the parent amine ethyl 2-amino-1,3-thiazole-4-carboxylate and in simple N-acetyl analogs. Researchers developing metalloenzyme inhibitors (e.g., HDACs, matrix metalloproteinases, or viral metalloproteases) can exploit the intrinsic metal-binding capacity of the oxamate group while using the 4-carboxylate ester as a solvent-exposed vector for tuning physicochemical properties and target selectivity.

Quote Request

Request a Quote for Ethyl 2-{[ethoxy(oxo)acetyl]amino}-1,3-thiazole-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.